N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSUAFBLUFXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example:
Acylation of the Sulfonamide Nitrogen
The butyryl group is introduced via Schotten-Baumann acylation :
Key parameters:
-
Molar ratio : 1:1.2 (amine:butyryl chloride)
-
Reaction time : 4–6 hours
Detailed Stepwise Synthesis
Synthesis of 5-Amino-3-acetyl-2-methylbenzofuran
Step 1: Formation of 2-methylbenzofuran
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Hydroxyacetophenone | 10.0 g | Reflux with H2SO4 (95%), 4h | 78% |
| Methyl vinyl ketone | 12.5 mL |
Step 2: Nitration at Position 5
Nitration using HNO3/H2SO4 at 0°C introduces a nitro group, which is reduced to an amine via hydrogenation (H2/Pd-C, 60 psi, 6h).
Sulfonamide Coupling
Reaction Scheme :
| Parameter | Value |
|---|---|
| Solvent | DCM (50 mL) |
| Base | TEA (3.5 eq) |
| Temperature | 0°C → 25°C (12h) |
| Yield | 85% |
N-Butyrylation
Optimized Conditions :
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Butyryl chloride (1.2 eq) added dropwise to a stirred solution of the sulfonamide intermediate in THF.
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Stirred at 25°C for 5 hours.
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Purification : Column chromatography (SiO2, hexane:EtOAc 4:1).
Alternative Methods and Innovations
Microwave-Assisted Synthesis
Recent studies show that microwave irradiation (100°C, 300 W) reduces reaction times by 60% for sulfonamide coupling steps, with comparable yields.
Flow Chemistry Approaches
Continuous-flow systems enable safer handling of sulfonyl chlorides:
Analytical Characterization
Critical data for verifying successful synthesis:
| Technique | Key Observations |
|---|---|
| 1H NMR (CDCl3) | δ 2.35 (s, 3H, CH3), δ 3.82 (t, 2H, CH2CO), |
| LC-MS | m/z 399.46 [M+H]+ |
| IR | 1675 cm−1 (C=O), 1340 cm−1 (SO2 asym) |
Scale-Up Considerations
Industrial-scale production faces challenges:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its efficacy and safety profiles in preclinical studies.
Industry
Industrially, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its applications could extend to the production of dyes, polymers, and other high-value chemical products.
Mechanism of Action
The mechanism by which N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonamide group is known to mimic natural substrates, allowing it to inhibit or modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide, highlighting variations in substituents and their implications:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., nitro, chloro in ) increase molecular polarity and may reduce membrane permeability. Methyl and methoxy groups () balance hydrophobicity and solubility, critical for oral bioavailability.
Biological Implications: Sulfonamide derivatives with pyridine rings (e.g., isonicotinoyl in ) may exhibit enhanced binding to enzymes or receptors due to hydrogen bonding interactions. Chloro-substituted analogs () are often associated with antimicrobial or antitumor activity, as seen in related sulfonamides .
Research Findings and Trends
- Synthetic Flexibility: The benzofuran-sulfonamide scaffold allows modular substitution, enabling tailored pharmacokinetic profiles. For example, replacing butyryl with isonicotinoyl () introduces heteroaromaticity, which could modulate target selectivity.
- Radar plots comparing drug-likeness (e.g., in ) could guide further optimization.
- Crystallographic Data : Tools like SHELX and ORTEP are critical for resolving structural features, such as the conformation of the sulfonamide group and benzofuran ring.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential against various diseases, particularly cancer.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that compounds with a benzofuran moiety, such as this compound, exhibit significant biological activities primarily through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many benzofuran derivatives increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism is crucial for their anticancer properties .
- Caspase Activation : The induction of apoptosis is often mediated by the activation of caspases, particularly caspases 3 and 7. Compounds similar to this compound have shown to enhance caspase activity significantly after prolonged exposure, indicating a robust apoptotic effect .
- Inhibition of NF-kB Pathway : Some benzofuran derivatives have demonstrated the ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. The following table summarizes the IC50 values for various cell lines based on studies of related benzofuran compounds:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| K562 (Leukemia) | 10.5 | Significant growth inhibition observed |
| HCT15 (Colon Cancer) | 8.0 | Potent cytotoxic effects noted |
| MDA-MB-231 (Breast Cancer) | 12.0 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Lower sensitivity compared to K562 |
| HaCaT (Normal Keratinocytes) | >100 | Non-toxic at tested concentrations |
Case Studies and Research Findings
- Antitumor Activity : A study conducted on a series of benzofuran derivatives revealed that compounds with similar structures to this compound exhibited significant antitumor activity across various cancer cell lines. For instance, compound 35 showed GI50 values ranging from 2.20 µM to 5.86 µM against different cancer types .
- Pro-apoptotic Effects : In a comparative study of several benzofurans, it was found that certain derivatives could induce apoptosis in K562 cells by increasing mitochondrial dysfunction and ROS production, leading to enhanced caspase activation . This suggests that this compound may share similar pro-apoptotic properties.
- Therapeutic Index Evaluation : The therapeutic index (TI) calculated for related compounds indicates their safety profile when comparing cytotoxic effects on cancer cells versus normal cells. A higher TI suggests better safety margins for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
